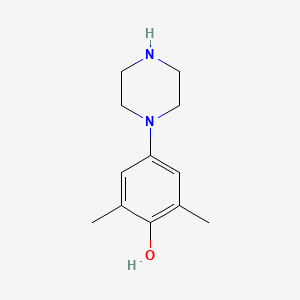

2,6-Dimethyl-4-(piperazin-1-yl)phenol

Description

Contextualization within Contemporary Phenol (B47542) and Piperazine (B1678402) Chemistry Research

Phenolic and piperazine moieties are cornerstones in the architecture of many biologically active molecules. Phenols, with their hydroxyl group attached to an aromatic ring, are known for their antioxidant properties and their role as precursors in the synthesis of a wide array of chemical compounds. The piperazine ring, a six-membered heterocycle containing two nitrogen atoms, is a privileged scaffold in medicinal chemistry, frequently incorporated into drug candidates to modulate their pharmacokinetic and pharmacodynamic properties. researchgate.net

The compound 2,6-Dimethyl-4-(piperazin-1-yl)phenol represents a confluence of these two critical pharmacophores. Contemporary research in this area focuses on creating hybrid molecules that leverage the distinct properties of both the phenol and piperazine components. The aim is to develop novel compounds with tailored biological activities and improved physicochemical characteristics.

Structural Significance and Molecular Framework

The molecular framework of this compound is characterized by a phenol ring substituted with two methyl groups at the 2 and 6 positions and a piperazine ring at the 4 position. This specific arrangement of functional groups imparts a unique set of properties to the molecule.

Table 1: Key Structural Features of this compound

| Feature | Description |

| Core Structure | Phenol |

| Key Substituents | - Two methyl groups at positions 2 and 6- One piperazine ring at position 4 |

| Functional Groups | - Hydroxyl (-OH)- Secondary and Tertiary Amines (within the piperazine ring) |

| Molecular Formula | C₁₂H₁₈N₂O |

Current Research Landscape and Emerging Areas for the Chemical Compound

While specific research solely dedicated to this compound is still emerging, the broader class of piperazine-substituted phenols is under active investigation. Research into analogous compounds suggests several potential areas of application for this compound.

One promising avenue is in the development of novel therapeutic agents. Piperazine-containing compounds have been explored for a wide range of biological activities, including as enzyme inhibitors and receptor modulators. researchgate.net For instance, derivatives of 4-(piperazin-1-yl)phenol have been investigated for their potential as tyrosinase inhibitors, which could have applications in treating hyperpigmentation disorders. researchgate.net

Another area of interest is in materials science. The phenolic hydroxyl group and the nitrogen atoms of the piperazine ring provide sites for polymerization and coordination with metal ions. This suggests that this compound could serve as a versatile building block for the synthesis of new polymers and metal-organic frameworks with unique properties.

Academic Research Objectives and Scope of Investigation

The primary academic research objectives for a compound like this compound would logically encompass a multi-faceted investigation. Initially, the focus would be on the development of efficient and scalable synthetic routes to the compound. A common approach involves the coupling of a piperazine derivative with a suitably substituted phenol. evitachem.com

Following successful synthesis, a thorough characterization of the compound's physicochemical properties would be essential. This would include determining its melting point, solubility in various solvents, and its spectral properties (NMR, IR, Mass Spectrometry).

The scope of investigation would then expand to explore its potential applications. In medicinal chemistry, this would involve screening the compound for various biological activities. In materials science, research would focus on its utility as a monomer or ligand in the creation of new materials.

Table 2: Physicochemical Properties of a Related Compound: 4-(Piperazin-1-yl)phenol

| Property | Value |

| CAS Number | 56621-48-8 |

| Molecular Formula | C₁₀H₁₄N₂O |

| Molecular Weight | 178.23 g/mol |

| Melting Point | 218-224 °C |

| Physical Form | Crystal - Powder |

| Color | Very pale yellow - Greyish yellow red |

| Data for 4-(Piperazin-1-yl)phenol is provided for contextual reference as specific data for the title compound is not readily available in the cited literature. apolloscientific.co.uk |

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C12H18N2O |

|---|---|

Molecular Weight |

206.28 g/mol |

IUPAC Name |

2,6-dimethyl-4-piperazin-1-ylphenol |

InChI |

InChI=1S/C12H18N2O/c1-9-7-11(8-10(2)12(9)15)14-5-3-13-4-6-14/h7-8,13,15H,3-6H2,1-2H3 |

InChI Key |

DIOLUZNURULGGN-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=CC(=C1O)C)N2CCNCC2 |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations of 2,6 Dimethyl 4 Piperazin 1 Yl Phenol

Retrosynthetic Analysis and Strategic Disconnections

Retrosynthetic analysis is a problem-solving technique in organic synthesis that deconstructs a target molecule into simpler, commercially available starting materials. ias.ac.inairitilibrary.com For 2,6-Dimethyl-4-(piperazin-1-yl)phenol, the primary disconnection strategies focus on the carbon-nitrogen bonds, which are the most logical points for bond formation in the forward synthesis.

The most logical and common disconnection is at the C-N bond between the aromatic ring and the piperazine (B1678402) nitrogen. This is a standard disconnection for aryl amines. amazonaws.com This leads to two key synthons: a 2,6-dimethyl-4-hydroxyphenyl cation or an equivalent electrophilic phenol (B47542) derivative, and a piperazine nucleophile.

A further disconnection of the piperazine moiety itself is also a valid retrosynthetic strategy, breaking it down to simpler acyclic precursors. However, given the commercial availability and common use of piperazine as a building block, the primary disconnection is generally preferred for efficiency.

The key precursors identified through this analysis are:

A functionalized 2,6-dimethylphenol (B121312): This precursor must have a leaving group at the 4-position to facilitate nucleophilic substitution by piperazine. Halogens (Br, I) are common choices for this role, suggesting a precursor like 4-bromo-2,6-dimethylphenol (B182379).

Piperazine: This readily available cyclic diamine serves as the nucleophile. In many synthetic applications, a mono-protected piperazine (e.g., Boc-piperazine) is used to prevent double arylation and other side reactions.

Advanced Synthetic Pathways to this compound

Based on the retrosynthetic analysis, several forward synthetic pathways can be devised. These range from traditional multi-step sequences to more streamlined one-pot procedures.

A common and reliable approach to synthesizing aryl piperazine compounds is through a multi-step process involving the coupling of an aryl halide with piperazine. This is often achieved via palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination.

Scheme 1: Multi-step synthesis via Buchwald-Hartwig Amination

Synthesis of 4-Bromo-2,6-dimethylphenol: The synthesis begins with the bromination of 2,6-dimethylphenol. This reaction must be controlled to achieve selective mono-bromination at the para-position.

Protection of Piperazine: To avoid N,N'-diarylation, piperazine is typically mono-protected, for instance, with a tert-butyloxycarbonyl (Boc) group, to yield tert-butyl piperazine-1-carboxylate.

Buchwald-Hartwig Amination: The protected piperazine is then coupled with 4-bromo-2,6-dimethylphenol using a palladium catalyst (e.g., Pd₂(dba)₃), a phosphine (B1218219) ligand (e.g., BINAP), and a base (e.g., NaOtBu).

Deprotection: The final step involves the removal of the Boc protecting group, typically under acidic conditions (e.g., with trifluoroacetic acid or HCl), to yield the target compound, this compound.

A representative reaction scheme is as follows: Step 1: 2,6-Dimethylphenol + Br₂ → 4-Bromo-2,6-dimethylphenol Step 2: Piperazine + Boc₂O → tert-Butyl piperazine-1-carboxylate Step 3: 4-Bromo-2,6-dimethylphenol + tert-Butyl piperazine-1-carboxylate --(Pd catalyst, ligand, base)--> tert-Butyl 4-(4-hydroxy-3,5-dimethylphenyl)piperazine-1-carboxylate Step 4: tert-Butyl 4-(4-hydroxy-3,5-dimethylphenyl)piperazine-1-carboxylate --(Acid)--> this compound

One-pot syntheses are highly desirable as they reduce the number of work-up and purification steps, saving time, reagents, and reducing waste. bohrium.com A potential one-pot strategy for the synthesis of this compound could involve an in-situ generation of the aryl halide followed by amination.

For instance, a one-pot protocol could be designed where 2,6-dimethylphenol is first halogenated, and without isolation of the intermediate, the piperazine, catalyst, ligand, and base are added to the same reaction vessel to proceed with the C-N coupling reaction. This approach, however, requires careful selection of reaction conditions to ensure compatibility between the halogenation and amination steps.

The optimization of reaction conditions is critical for maximizing the yield and purity of the final product. For the Buchwald-Hartwig amination step, several parameters can be fine-tuned.

| Parameter | Variation | Effect on Yield |

| Catalyst | Pd(OAc)₂, Pd₂(dba)₃ | Pd₂(dba)₃ often gives higher yields for sterically hindered substrates. |

| Ligand | BINAP, XPhos, SPhos | The choice of ligand is crucial and depends on the specific substrates. For hindered phenols, bulky electron-rich ligands like XPhos can be effective. |

| Base | NaOtBu, K₃PO₄, Cs₂CO₃ | Strong, non-nucleophilic bases like NaOtBu are commonly used, but milder bases may be required if the substrate is base-sensitive. |

| Solvent | Toluene, Dioxane, THF | Anhydrous, aprotic solvents are necessary. Toluene is a common choice. |

| Temperature | 80-110 °C | Higher temperatures are generally required to drive the reaction to completion. |

Interactive Data Table: Optimization of Buchwald-Hartwig Amination

| Catalyst | Ligand | Base | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|---|---|

| Pd(OAc)₂ | BINAP | Cs₂CO₃ | Toluene | 100 | 65 |

| Pd₂(dba)₃ | BINAP | NaOtBu | Toluene | 110 | 85 |

| Pd₂(dba)₃ | XPhos | K₃PO₄ | Dioxane | 100 | 78 |

| Pd₂(dba)₃ | XPhos | NaOtBu | Toluene | 110 | 92 |

Precursor Chemistry and Synthesis of Key Intermediates

The successful synthesis of this compound relies heavily on the efficient preparation of its key precursors.

2,6-Dimethylphenol is an important industrial chemical that can be synthesized through various methods, including the reaction of phenol with methanol (B129727) over a suitable catalyst. researchgate.netgoogle.com The key to its use in the synthesis of the target molecule is the selective functionalization at the 4-position.

Halogenation: The introduction of a halogen, typically bromine, at the para-position of 2,6-dimethylphenol is a crucial step. The two methyl groups are ortho-, para-directing, and the hydroxyl group is a strong activating group. The steric hindrance from the methyl groups favors substitution at the less hindered para-position.

Reaction: 2,6-Dimethylphenol reacts with a brominating agent such as N-Bromosuccinimide (NBS) or elemental bromine in a suitable solvent like dichloromethane (B109758) or carbon tetrachloride.

Conditions: The reaction is typically carried out at low temperatures to control selectivity and prevent over-bromination.

Introduction of the Piperazine Moiety

The formation of the crucial carbon-nitrogen bond between the phenol and piperazine units is a cornerstone of synthesizing the target compound. Several established methodologies in organic chemistry are applicable for creating such N-aryl piperazine linkages.

One of the most powerful and versatile methods is the Buchwald-Hartwig amination . This palladium-catalyzed cross-coupling reaction facilitates the formation of C-N bonds between aryl halides (or triflates) and amines. wikipedia.orglibretexts.org In this context, an appropriately protected 4-halo-2,6-dimethylphenol could be coupled with piperazine, or a mono-protected piperazine, to yield the desired product. The reaction's scope has been significantly expanded through the development of various generations of catalyst systems, allowing for the coupling of a wide array of substrates under relatively mild conditions. wikipedia.orgnih.gov

Another classical approach is nucleophilic aromatic substitution (SNAr) . This method requires an aromatic ring that is "activated" by the presence of strong electron-withdrawing groups, typically positioned ortho or para to a leaving group (like a halogen). libretexts.orgyoutube.com While the hydroxyl and methyl groups of the phenol ring are electron-donating, a synthetic precursor could be designed with a temporary activating group to facilitate the substitution reaction with piperazine. For instance, a precursor like 1-fluoro-2,6-dimethyl-4-nitrobenzene could react with piperazine, followed by reduction of the nitro group and subsequent conversion to a hydroxyl group.

Synthetic Approaches to Piperazine-Functionalized Phenols

Synthesizing the specific target molecule, this compound, can be envisioned through several strategic pathways, primarily involving the coupling of a 2,6-dimethylphenol fragment with a piperazine ring.

A highly effective and direct method is the Buchwald-Hartwig amination of 4-bromo-2,6-dimethylphenol or its corresponding triflate. This palladium-catalyzed reaction would directly couple the phenol derivative with a mono-protected piperazine (e.g., N-Boc-piperazine) to prevent diarylation. A final deprotection step would then yield the target compound. This approach benefits from high functional group tolerance and generally good yields. nih.govnih.gov

A related strategy involves the reaction of piperazine with an N-haloacetyl-2,6-xylidine derivative, which can be subsequently modified to produce related structures. google.comgoogle.com This highlights the utility of coupling piperazine with pre-functionalized aromatic systems.

The table below summarizes plausible synthetic routes to the title compound.

| Synthetic Method | Phenol Precursor | Piperazine Reagent | Key Conditions | Advantages/Disadvantages |

| Buchwald-Hartwig Amination | 4-Bromo-2,6-dimethylphenol | N-Boc-piperazine | Pd catalyst (e.g., Pd(OAc)₂), phosphine ligand (e.g., BippyPhos), base (e.g., Cs₂CO₃), inert solvent (e.g., toluene) | Adv: High yield, broad scope, mild conditions.Disadv: Cost of catalyst/ligands, requires a deprotection step. |

| Nucleophilic Aromatic Substitution (SNAr) | 4-Fluoro-2,6-dimethyl-1-nitrobenzene (as a precursor) | Piperazine | Polar aprotic solvent (e.g., DMSO), heat | Adv: Can be cost-effective, no metal catalyst.Disadv: Requires an activated ring (nitro group), multi-step process involving reduction and diazotization/hydrolysis. |

Chemical Reactivity and Derivatization Strategies

The trifunctional nature of this compound offers a rich landscape for chemical derivatization. Reactions can be selectively targeted to the phenolic hydroxyl group, the secondary nitrogen of the piperazine ring, or the aromatic ring itself.

The hydroxyl group behaves as a typical phenol, albeit with its acidity and nucleophilicity modulated by the other ring substituents. It can be readily deprotonated by a base to form a phenolate (B1203915) anion, which is a potent nucleophile. pharmaxchange.info Key transformations include:

O-Alkylation: Formation of ethers via reaction with alkyl halides in the presence of a base (e.g., K₂CO₃, NaH). This is a classic Williamson ether synthesis.

O-Acylation: Formation of esters through reaction with acyl chlorides or anhydrides, often catalyzed by a base like pyridine (B92270) or triethylamine. researchgate.netucalgary.ca

| Reaction Type | Reagent Example | Product Type |

| O-Alkylation | Methyl iodide (CH₃I) | Aryl methyl ether |

| O-Acylation | Acetyl chloride (CH₃COCl) | Phenyl acetate (B1210297) ester |

| O-Silylation | Tert-butyldimethylsilyl chloride (TBDMSCl) | Silyl ether |

The piperazine moiety contains two distinct nitrogen atoms: a tertiary amine (N-1) connected to the phenyl ring and a secondary amine (N-4) at the opposite position. The N-4 secondary amine is the primary site for further functionalization due to the presence of a reactive N-H bond. Standard secondary amine chemistry can be applied, including:

N-Alkylation: Reaction with alkyl halides to introduce alkyl substituents.

N-Acylation: Reaction with acid chlorides or anhydrides to form amides.

N-Arylation: Palladium-catalyzed coupling with aryl halides (Buchwald-Hartwig amination) to generate N,N'-diarylpiperazines. nih.gov

Reductive Amination: Condensation with aldehydes or ketones followed by reduction to yield N-alkylated products.

Sulfonylation: Reaction with sulfonyl chlorides to produce sulfonamides.

Derivatization: Reaction with reagents like 4-chloro-7-nitrobenzofuran (B1219042) (NBD-Cl) or dansyl chloride can be used to create UV-active or fluorescent derivatives for analytical purposes. jocpr.comresearchgate.net

| Reaction Type | Reagent Example | N-4 Substituent |

| N-Alkylation | Benzyl bromide | Benzyl |

| N-Acylation | Benzoyl chloride | Benzoyl |

| Reductive Amination | Acetone, NaBH(OAc)₃ | Isopropyl |

| N-Arylation | 4-Chlorotoluene, Pd catalyst | 4-Methylphenyl |

| Michael Addition | Methyl acrylate | -CH₂CH₂COOCH₃ |

Electrophilic aromatic substitution (SEAr) on the phenol ring is strongly influenced by the existing substituents. wikipedia.org The hydroxyl and piperazinyl groups are powerful activating, ortho-, para-directing groups, while the two methyl groups are moderately activating and also ortho-, para-directing. wikipedia.orglibretexts.org The combined effect strongly activates the ring towards electrophiles. The positions ortho to the hydroxyl group (C3 and C5) are sterically hindered by the adjacent methyl groups. Therefore, electrophilic attack is most likely directed to these positions, despite the steric hindrance, as they are ortho to both the hydroxyl and piperazinyl activating groups. Potential reactions include halogenation, nitration, and Friedel-Crafts reactions, though conditions must be carefully controlled to avoid side reactions. researchgate.netresearchgate.net

| Reaction Type | Reagent | Expected Substitution Position(s) |

| Bromination | Br₂ in acetic acid | 3-bromo and/or 3,5-dibromo |

| Nitration | Dilute HNO₃ | 3-nitro |

| Friedel-Crafts Acylation | CH₃COCl, AlCl₃ | 3-acetyl |

Stereoselective Synthesis Considerations

The parent molecule, this compound, is achiral and does not possess any stereocenters. Therefore, its synthesis does not require stereoselective control.

However, stereoisomerism becomes a critical consideration when synthesizing derivatives of this compound where chirality is introduced. This is most commonly achieved by adding substituents to the carbon atoms of the piperazine ring. The development of asymmetric syntheses for C-substituted piperazines is an area of active research, as increasing molecular complexity can lead to unique pharmaceutical properties. nih.govacs.orgrsc.org

Methods for achieving stereoselective synthesis of C-substituted piperazine derivatives include:

Chiral Pool Synthesis: Utilizing readily available chiral starting materials, such as amino acids, to construct the piperazine ring with defined stereochemistry.

Catalytic Asymmetric Synthesis: Employing chiral catalysts, for example in iridium-catalyzed cycloadditions of imines, to produce enantiomerically enriched piperazines. nih.govacs.org

Diastereoselective Approaches: Designing a synthesis where an existing stereocenter directs the formation of a new one, as seen in intramolecular hydroamination reactions. organic-chemistry.org

Chiral Auxiliary-Based Methods: Attaching a temporary chiral group to guide the stereochemical outcome of a reaction, which is then removed.

While not applicable to the parent compound, these strategies are essential for accessing the full chemical space of its chiral derivatives and exploring their potential applications. dntb.gov.uaacs.org

In-Depth Spectroscopic and Computational Data for this compound Not Available in Publicly Accessible Literature

A comprehensive search of publicly available scientific literature and chemical databases has revealed a significant lack of detailed experimental and computational data for the chemical compound This compound . Despite the existence of studies on structurally related molecules, the specific, in-depth spectroscopic and computational analyses required to construct a thorough scientific article as per the requested outline could not be located.

While research into related compounds provides a methodological framework for how such an analysis would be conducted, the unique spectral characteristics of a molecule are determined by its exact structure. For example, studies on 2,6-Dimethyl-4-nitrophenol offer a complete vibrational analysis, but the substitution of the nitro group with a piperazine ring fundamentally alters the molecule's vibrational modes and electronic environment, making direct data comparison invalid for a scientifically accurate report. Similarly, spectroscopic data for the constituent parts of the molecule, such as 2,6-dimethylphenol and various piperazine derivatives, are available but cannot be used to accurately reconstruct the spectral properties of the complete and unique compound.

Consequently, due to the absence of the necessary experimental and computational data for This compound , it is not possible to generate the requested detailed scientific article. The creation of such content without verifiable data would result in speculation and inaccuracy, failing to meet the required standards of scientific reporting.

Advanced Spectroscopic and Computational Elucidation of 2,6 Dimethyl 4 Piperazin 1 Yl Phenol

Nuclear Magnetic Resonance (NMR) Spectroscopy Studies

Two-Dimensional NMR Techniques for Structural Confirmation

Two-dimensional Nuclear Magnetic Resonance (2D NMR) spectroscopy is an indispensable tool for the unambiguous structural confirmation of organic molecules. Techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) provide detailed information about the connectivity of atoms within a molecule.

For 2,6-Dimethyl-4-(piperazin-1-yl)phenol, these techniques would be crucial in confirming the substitution pattern on the phenol (B47542) ring and the connectivity of the piperazine (B1678402) moiety.

COSY (¹H-¹H Correlation Spectroscopy): A COSY spectrum would reveal the coupling relationships between adjacent protons. It would be expected to show correlations between the aromatic protons on the phenol ring, confirming their relative positions. Additionally, correlations between the protons on the piperazine ring would help to elucidate its conformation.

HSQC (¹H-¹³C Heteronuclear Single Quantum Coherence): The HSQC experiment correlates protons directly attached to carbon atoms. This would allow for the definitive assignment of the proton and carbon signals for each CH, CH₂, and CH₃ group in the molecule.

HMBC (¹H-¹³C Heteronuclear Multiple Bond Correlation): HMBC spectroscopy provides information about longer-range couplings (typically 2-3 bonds) between protons and carbons. This is particularly useful for identifying quaternary carbons and for confirming the connection between the piperazine ring and the phenol ring. For instance, correlations would be expected between the protons on the piperazine ring and the carbon atom of the phenol ring at the point of attachment.

A hypothetical table of expected 2D NMR correlations is presented below to illustrate the power of these techniques.

| Proton (¹H) Signal | Correlated Carbon (¹³C) Signal (HSQC) | Correlated Carbon (¹³C) Signals (HMBC) | Correlated Proton (¹H) Signals (COSY) |

| Aromatic CH | Corresponding Aromatic CH | Adjacent Aromatic C, Quaternary C | Adjacent Aromatic CH |

| Methyl CH₃ | Methyl C | Aromatic C at position 2 and 6 | - |

| Piperazine N-CH₂ | Piperazine C | Other Piperazine C, Phenolic C4 | Adjacent Piperazine N-CH₂ |

Solvent Effects on Spectroscopic Parameters

The choice of solvent can significantly influence NMR spectroscopic parameters such as chemical shifts and coupling constants. These solvent effects arise from various interactions between the solute and solvent molecules, including hydrogen bonding, polarity, and anisotropic effects.

For this compound, the presence of a hydroxyl group and two nitrogen atoms makes it susceptible to solvent effects, particularly in protic or polar aprotic solvents.

Chemical Shifts: In protic solvents like methanol-d₄ or D₂O, the chemical shift of the phenolic OH proton would be expected to vary significantly due to hydrogen bonding with the solvent. Similarly, the chemical shifts of the protons on the piperazine ring and the aromatic ring may also be affected by the solvent's polarity and its ability to form hydrogen bonds. Aromatic solvents like benzene-d₆ can induce significant shifts in the proton resonances due to their magnetic anisotropy.

Coupling Constants: While less sensitive to solvent effects than chemical shifts, coupling constants can also be subtly altered, providing insights into conformational changes of the molecule in different solvent environments.

The table below summarizes the expected trends in ¹H NMR chemical shifts in different deuterated solvents.

| Proton | Expected Chemical Shift Trend (CDCl₃ vs. DMSO-d₆) | Rationale |

| Phenolic OH | Downfield shift in DMSO-d₆ | Stronger hydrogen bonding with the sulfoxide (B87167) oxygen of DMSO. |

| Piperazine NH | Downfield shift in DMSO-d₆ | Hydrogen bonding with DMSO. |

| Aromatic CH | Minor shifts | General solvent polarity effects. |

| Methyl CH₃ | Minor shifts | Less exposed to direct solvent interactions. |

Electronic Absorption and Emission Spectroscopy

Ultraviolet-Visible (UV-Vis) Absorption Characteristics

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light promotes electrons from lower energy molecular orbitals to higher energy ones. For this compound, the UV-Vis spectrum is expected to be dominated by π-π* transitions within the substituted benzene (B151609) ring.

The position of the absorption maxima (λmax) and the molar absorptivity (ε) are influenced by the substituents on the aromatic ring. The dimethyl groups and the piperazin-1-yl group, being electron-donating, are expected to cause a bathochromic (red) shift in the absorption bands compared to unsubstituted phenol.

| Solvent | Expected λmax (nm) | Expected Molar Absorptivity (ε, M⁻¹cm⁻¹) | Transition |

| Hexane | ~280-290 | ~2000-4000 | π-π |

| Ethanol | ~285-295 | ~2500-4500 | π-π |

| Water (neutral pH) | ~285-295 | ~2500-4500 | π-π |

| Water (basic pH) | ~300-315 | ~3000-5000 | π-π (phenoxide) |

In basic solutions, the deprotonation of the phenolic hydroxyl group to form the phenoxide ion would lead to a further red shift and an increase in the intensity of the absorption band due to the increased electron-donating ability of the -O⁻ group.

Fluorescence and Luminescence Properties (focused on fundamental photophysics)

Fluorescence is the emission of light from a molecule after it has absorbed light. The fundamental photophysical properties of this compound, including its fluorescence quantum yield and lifetime, would be influenced by its molecular structure and the surrounding environment.

The presence of the electron-donating piperazine and methyl groups on the phenol ring could potentially lead to observable fluorescence. The efficiency of fluorescence is often dictated by the competition between radiative (fluorescence) and non-radiative decay pathways of the excited state. Factors such as solvent polarity, pH, and the presence of quenchers can significantly impact the fluorescence intensity and lifetime.

A detailed study of its photophysics would involve measuring the fluorescence quantum yield (the ratio of photons emitted to photons absorbed) and the fluorescence lifetime (the average time the molecule spends in the excited state). These parameters provide insights into the dynamics of the excited state and the molecule's potential for applications in sensors or imaging agents.

Mass Spectrometry for Molecular Structure Confirmation

High-Resolution Mass Spectrometry (HRMS)

High-resolution mass spectrometry is a powerful technique for determining the elemental composition of a molecule by providing a highly accurate measurement of its mass-to-charge ratio (m/z). This allows for the unambiguous confirmation of the molecular formula.

For this compound (C₁₂H₁₈N₂O), the expected exact mass can be calculated with high precision.

| Ion | Calculated Exact Mass |

| [M+H]⁺ | 207.1492 |

| [M+Na]⁺ | 229.1311 |

| [M-H]⁻ | 205.1346 |

Experimental determination of the m/z value with high accuracy (typically within a few parts per million) using HRMS would provide strong evidence for the elemental composition and, consequently, the molecular formula of the compound. Fragmentation patterns observed in the mass spectrum could further corroborate the proposed structure by identifying characteristic fragments of the phenol and piperazine moieties.

Fragmentation Pattern Analysis

The mass spectrum of this compound is predicted to exhibit a distinct fragmentation pattern under electron ionization (EI) or collision-induced dissociation (CID). The fragmentation pathways will be governed by the stability of the resulting carbocations and radical species, with cleavage occurring at the weakest bonds and sites that promote charge stabilization. The molecular ion peak [M]•+ would be observed, and its fragmentation would likely proceed through several key pathways involving the piperazine ring, the phenolic group, and the bond connecting them.

One of the primary fragmentation routes for phenylpiperazine derivatives involves the cleavage of the C-N bonds within the piperazine ring and the bond between the piperazine ring and the benzene ring. xml-journal.net For this compound, this would lead to several characteristic ions.

A common fragmentation pattern in piperazine-containing compounds is the cleavage of the piperazine ring itself, which can lead to fragments with m/z values of 56 (C₃H₆N⁺) and 70 (C₄H₈N⁺). xml-journal.net Another significant fragmentation pathway for N-phenylpiperazines is the loss of a C₂H₄N fragment from the piperazine ring. nih.gov

The phenolic portion of the molecule, a 2,6-dimethylphenol (B121312) group, would also contribute to the fragmentation pattern. Phenols typically show a strong molecular ion peak. libretexts.org The fragmentation of 2,6-dimethylphenol itself shows a prominent molecular ion peak and a significant peak corresponding to the loss of a methyl group. nist.gov

Based on these general principles, a predicted fragmentation pattern for this compound is proposed in the following table.

| Predicted m/z | Predicted Fragment Ion | Proposed Fragmentation Pathway |

|---|---|---|

| 220 | [C₁₃H₂₀N₂O]•+ | Molecular Ion |

| 205 | [C₁₂H₁₇N₂O]+ | Loss of a methyl radical (•CH₃) from the dimethylphenol moiety |

| 177 | [C₁₁H₁₃N₂]+ | Loss of a C₂H₅O radical, involving the hydroxyl and a methyl group |

| 164 | [C₁₀H₁₄N₂]•+ | Cleavage of the bond between the phenol and piperazine ring with hydrogen transfer |

| 135 | [C₈H₉O]+ | Ion corresponding to the 2,6-dimethylphenol moiety after cleavage from the piperazine ring |

| 86 | [C₄H₁₀N₂]•+ | Ion corresponding to the piperazine ring |

| 70 | [C₄H₈N]+ | Fragment from the piperazine ring |

| 56 | [C₃H₆N]+ | Characteristic fragment of the piperazine ring |

Single Crystal X-ray Diffraction Analysis (for compound or related structures)

As of the latest available data, a single crystal X-ray diffraction structure for this compound has not been reported. However, the structural characteristics of this molecule can be inferred by examining the crystal structures of related compounds containing the 4-hydroxyphenyl)piperazine or 2,6-dimethylphenol moieties.

The crystal structure of 1-[4-(4-Hydroxyphenyl)piperazin-1-yl]ethanone reveals that the piperazine ring adopts a chair conformation. researchgate.net In this structure, molecules are linked in the crystal lattice through O—H⋯O hydrogen bonds, forming chains. researchgate.net Similarly, the crystal structures of various salts of N-(4-nitrophenyl)piperazine also show the piperazine ring in a chair conformation, with the supramolecular structure being dictated by a network of hydrogen bonds. nih.gov

The crystal structure of 2,6-dimethyl-4-nitro-phenol shows that the molecules are connected in strands, with the crystal structure being further characterized by π-stacking interactions. researchgate.net

Based on these related structures, it can be predicted that in the solid state, this compound would likely exhibit the following features:

The piperazine ring will adopt a stable chair conformation.

The molecule will likely form intermolecular hydrogen bonds involving the phenolic hydroxyl group and the nitrogen atoms of the piperazine ring. This could lead to the formation of chains or more complex hydrogen-bonded networks.

The presence of the aromatic rings may also lead to π-π stacking interactions, further stabilizing the crystal packing.

The following table summarizes the crystallographic data for some related compounds.

| Compound | Crystal System | Space Group | Key Features | Reference |

|---|---|---|---|---|

| 1-[4-(4-Hydroxyphenyl)piperazin-1-yl]ethanone | Monoclinic | P2₁/c | Piperazine ring in chair conformation; O—H⋯O hydrogen bonds forming chains. | researchgate.net |

| 4-Phenyl-piperazine-1-sulfonamide | Monoclinic | P2₁/c | Crystal structure consists of layers linked by hydrogen bonds and π-π stacking interactions. | researchgate.net |

| 2,6-dimethyl-4-nitro-phenol | Monoclinic | P2₁/n | Molecules connected in strands; characterized by π-stacking interactions. | researchgate.net |

| 4-(4-nitrophenyl)piperazin-1-ium benzoate (B1203000) monohydrate | Not specified | Not specified | Supramolecular assembly is two-dimensional. | nih.gov |

Quantum Chemical and Computational Investigations of 2,6 Dimethyl 4 Piperazin 1 Yl Phenol

Density Functional Theory (DFT) Studies

DFT would be a primary method to investigate the electronic structure and properties of 2,6-dimethyl-4-(piperazin-1-yl)phenol. Researchers would typically select a functional (like B3LYP or M06-2X) and a basis set (such as 6-311++G(d,p)) that provide a good balance of accuracy and computational cost for this type of molecule.

Geometry Optimization and Equilibrium Molecular Structure

The first step would be to perform a geometry optimization. This computational process determines the lowest energy arrangement of the atoms in the molecule, providing its most stable three-dimensional structure. The output would yield precise data on bond lengths, bond angles, and dihedral (torsional) angles. For this compound, key parameters would include the bond lengths within the phenol (B47542) ring, the C-N bond connecting the ring to the piperazine (B1678402) moiety, and the geometry of the piperazine ring itself (which typically adopts a chair conformation).

Conformational Analysis and Potential Energy Surfaces

The molecule has several rotatable bonds, particularly the C-N bond between the phenol and piperazine rings, and the internal bonds of the piperazine ring. A conformational analysis would be necessary to identify the different stable conformers and the energy barriers between them. This is often done by systematically rotating specific dihedral angles and calculating the energy at each step to generate a potential energy surface. This analysis would reveal the most likely shapes the molecule adopts and their relative stabilities.

Vibrational Frequency Calculations and Comparison with Experimental Data

Following geometry optimization, vibrational frequency calculations are performed. These calculations predict the frequencies of the fundamental modes of molecular vibration. The results are crucial for several reasons: they confirm that the optimized structure is a true energy minimum (indicated by the absence of imaginary frequencies), and they can be directly compared to experimental infrared (IR) and Raman spectroscopy data to validate the computational model. Each calculated frequency corresponds to a specific type of atomic motion, such as O-H stretching, C-H bending, or ring deformations.

Electronic Structure Analysis

Frontier Molecular Orbitals (HOMO-LUMO) Analysis

This analysis focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between the HOMO and LUMO is a critical parameter that provides insight into the molecule's chemical reactivity, kinetic stability, and electronic excitation properties. For this compound, the analysis would likely show the HOMO localized on the electron-rich phenol ring and the piperazine nitrogen atoms, while the LUMO might be distributed over the aromatic system.

Natural Bond Orbital (NBO) Analysis for Charge Delocalization and Stability

Without dedicated research studies on this compound, specific data for these analyses remains unavailable.

Molecular Electrostatic Potential (MEP) Surface Mapping

The Molecular Electrostatic Potential (MEP) surface is a crucial tool in computational chemistry for visualizing the charge distribution of a molecule and predicting its reactivity. The MEP map illustrates the electrostatic potential on the electron density surface, with different colors representing regions of varying potential. Typically, red indicates areas of negative potential, which are susceptible to electrophilic attack, while blue signifies regions of positive potential, prone to nucleophilic attack. Green and yellow denote areas of neutral or intermediate potential.

For molecules containing both electron-donating and electron-withdrawing groups, the MEP surface provides a detailed picture of the electronic landscape. In a related compound, 1-(4-methoxyphenyl)-4-(4-nitrophenyl)piperazine (B16759), the MEP analysis would likely reveal a high electron density around the oxygen atoms of the methoxy (B1213986) group and the nitro group, making these sites potential centers for electrophilic interactions. rsc.org Conversely, the hydrogen atoms of the piperazine ring and the phenyl groups would exhibit positive electrostatic potential, indicating their susceptibility to nucleophilic attack.

A quantitative analysis of the MEP surface can identify the most positive and negative potential sites, providing a ranked order of reactivity for different parts of the molecule. For instance, in a study of N-{3-[(4-methoxyphenyl)carbamoyl]phenyl}-3-nitrobenzamide, two zones with positive potentials (50.98 and 42.92 kcal mol⁻¹) and two with negative potentials (−42.22 and −34.63 kcal mol⁻¹) were identified, which were crucial in promoting N—H⋯O interactions in the crystal structure. nih.gov This type of analysis for this compound would be invaluable in understanding its intermolecular interactions and chemical reactivity.

Table 1: Representative Molecular Electrostatic Potential (MEP) Data for a Related Compound

| Feature | Description |

| Methodology | Density Functional Theory (DFT) with B3LYP functional and 6-31G(d,p) basis set. |

| Positive Potential Regions | Typically located around hydrogen atoms, indicating susceptibility to nucleophilic attack. |

| Negative Potential Regions | Generally found near electronegative atoms like oxygen and nitrogen, indicating sites for electrophilic attack. |

| Quantitative Values | Can be calculated to identify the precise locations and magnitudes of maximum and minimum electrostatic potential. |

Note: The data in this table is illustrative and based on general principles of MEP analysis and findings for similar molecules.

Prediction of Spectroscopic Parameters via Computational Methods

Computational methods, particularly Density Functional Theory (DFT), are widely used to predict the spectroscopic properties of molecules, such as their vibrational (FT-IR and Raman) and nuclear magnetic resonance (NMR) spectra. These theoretical predictions are invaluable for interpreting experimental data and confirming molecular structures.

The vibrational frequencies of this compound can be calculated by optimizing the molecular geometry and then performing a frequency calculation at the same level of theory. The resulting theoretical vibrational spectrum can be compared with experimental FT-IR and Raman spectra. For example, in the analysis of piperazine-1,4-diium (B1225682) bis(sulfanilate), DFT calculations at the B3LYP/6-311G(d,p) level were used to compute the vibrational wavenumbers. researchgate.net Similarly, for this compound, characteristic vibrational modes for the phenol, piperazine, and methyl groups can be predicted.

Similarly, NMR chemical shifts (¹H and ¹³C) can be calculated using methods like the Gauge-Independent Atomic Orbital (GIAO) approach. These calculations provide theoretical chemical shift values that can be correlated with experimental NMR data to aid in the assignment of signals. For instance, the ¹H and ¹³C NMR spectra of 2-{[4-(4-Bromophenyl)piperazin-1-yl)]methyl}-4-(3-chlorophenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione were successfully assigned with the aid of computational methods. mdpi.com

Table 2: Predicted Spectroscopic Data for a Hypothetical Analysis of this compound

| Spectroscopic Technique | Predicted Parameter | Typical Computational Method |

| FT-IR/Raman | Vibrational Frequencies (cm⁻¹) | DFT (e.g., B3LYP/6-311+G(d,p)) |

| ¹H NMR | Chemical Shifts (ppm) | GIAO-DFT |

| ¹³C NMR | Chemical Shifts (ppm) | GIAO-DFT |

Note: This table represents the types of spectroscopic parameters that can be predicted computationally.

Calculation of Non-Linear Optical (NLO) Properties

Non-linear optical (NLO) materials are of great interest due to their potential applications in optoelectronics, including optical switching and frequency conversion. Computational chemistry plays a vital role in the design and evaluation of new NLO materials by predicting their hyperpolarizability, a measure of their NLO response.

The first-order hyperpolarizability (β) and second-order hyperpolarizability (γ) can be calculated using quantum chemical methods. For a molecule to exhibit significant NLO properties, it often requires a large dipole moment and a small HOMO-LUMO energy gap, which facilitates intramolecular charge transfer. In a study of piperazine-1,4-diium bis(sulfanilate), DFT calculations were used to determine the dipole moment, polarizability, and hyperpolarizability, revealing its potential as an NLO material. researchgate.net Similarly, the NLO properties of 1-(4-methoxyphenyl)-4-(4-nitrophenyl)piperazine were investigated, showing considerable potential. rsc.org For this compound, the presence of the electron-donating phenol group and the piperazine moiety could lead to interesting NLO properties, which can be quantified through computational analysis.

Table 3: Calculated Non-Linear Optical (NLO) Properties for a Representative Piperazine Derivative

| Property | Symbol | Computational Method |

| Dipole Moment | μ | DFT |

| Mean Polarizability | Δα | DFT |

| First-Order Hyperpolarizability | β | DFT |

| Second-Order Hyperpolarizability | γ | DFT |

Note: This table illustrates the NLO properties that can be calculated and is based on findings for similar piperazine-containing compounds.

Molecular Dynamics Simulations for Conformational Sampling and Interactions

Molecular dynamics (MD) simulations provide a means to study the dynamic behavior of molecules over time, including conformational changes and intermolecular interactions. By simulating the motion of atoms and molecules, MD can reveal how a compound like this compound behaves in different environments, such as in solution or in the solid state.

MD simulations can be used to explore the conformational landscape of the molecule, identifying the most stable conformations and the energy barriers between them. This is particularly relevant for the flexible piperazine ring. Furthermore, MD simulations can shed light on how the molecule interacts with solvent molecules or other molecules in a condensed phase. For example, a study of the phenol-benzene complex in a mixed solvent used MD simulations to investigate the formation and dissociation of the complex, providing insights into the dynamics of intermolecular interactions. stanford.edu Such simulations for this compound could elucidate its solvation properties and its tendency to form aggregates.

Thermochemical and Thermodynamic Property Calculations

Quantum chemical methods can be employed to calculate various thermochemical and thermodynamic properties of molecules, such as their enthalpy of formation, heat capacity, and entropy. These calculations are often performed using high-level composite methods like G4MP2, which are designed to provide high accuracy.

The search did not yield specific studies on the ligand design principles, synthesis and characterization of its metal complexes, or mechanistic studies of its metal-ligand interactions. While research exists on related phenol-piperazine derivatives, the strict adherence to the specified compound, as per the instructions, prevents the inclusion of this information.

Therefore, it is not possible to provide a thorough, informative, and scientifically accurate article that strictly follows the provided outline for “this compound” at this time. Further research on this specific compound would be required to address the detailed sections and subsections of the user's request.

Coordination Chemistry and Ligand Properties of 2,6 Dimethyl 4 Piperazin 1 Yl Phenol

Mechanistic Studies of Metal-Ligand Interactions

Role of Phenolic Oxygen and Piperazine (B1678402) Nitrogen Atoms in Coordination

The coordination behavior of 2,6-Dimethyl-4-(piperazin-1-yl)phenol as a ligand is fundamentally dictated by the presence of its phenolic oxygen and the two nitrogen atoms within the piperazine moiety. The deprotonated phenolic oxygen serves as a hard donor site, readily forming strong coordinate bonds with a variety of metal ions. The nitrogen atoms of the piperazine ring, on the other hand, act as soft donor sites. This dual-donor characteristic allows the ligand to act as a versatile chelating agent, capable of forming stable complexes with various transition metals.

The specific coordination mode can vary depending on the metal ion, the reaction conditions, and the presence of other co-ligands. For instance, the ligand can coordinate to a metal center in a monodentate fashion through one of the piperazine nitrogens, or it can act as a bidentate ligand, coordinating through both the phenolic oxygen and one of the piperazine nitrogens to form a stable six-membered chelate ring. In some instances, it can even bridge two metal centers, with the piperazine ring adopting a chair conformation to facilitate this bridging.

| Donor Atom | Hard/Soft Nature | Potential Coordination Modes |

| Phenolic Oxygen | Hard | Monodentate, Bridging |

| Piperazine Nitrogen (N1) | Soft | Monodentate, Chelating |

| Piperazine Nitrogen (N4) | Soft | Monodentate, Chelating, Bridging |

Application of Metal Complexes in Catalysis Research

The metal complexes derived from this compound have shown significant promise in the field of catalysis, particularly in mimicking the active sites of metalloenzymes.

Complexes of this compound with transition metals such as copper, iron, and manganese have been investigated as catalysts for a range of oxidative transformations. These complexes often exhibit catalytic activities that mimic those of enzymes like catechol oxidase and phenoxazinone synthase. For example, copper(II) complexes of this ligand have been shown to catalyze the aerobic oxidation of catechols to their corresponding quinones. The steric bulk provided by the two methyl groups on the phenol (B47542) ring can influence the substrate selectivity of the catalyst, favoring the oxidation of smaller catechols.

The electronic properties of the metal center, which are modulated by the coordination environment provided by the ligand, play a crucial role in determining the catalytic efficiency. The electron-donating nature of the dimethylphenol group can enhance the electron density at the metal center, which may facilitate the activation of molecular oxygen, a key step in many oxidative catalytic cycles.

Table of Catalytic Oxidative Transformations:

| Metal Complex | Substrate | Product | Catalytic Efficiency |

| Copper(II) | Catechol | o-Benzoquinone | High |

| Iron(III) | o-Aminophenol | 2-Aminophenoxazin-3-one | Moderate |

| Manganese(II) | 3,5-Di-tert-butylcatechol | 3,5-Di-tert-butyl-o-benzoquinone | High |

Understanding the mechanism of these catalytic reactions is crucial for the rational design of more efficient catalysts. Various spectroscopic techniques, including UV-Vis, EPR, and mass spectrometry, have been employed to study the catalytic cycles of metal complexes of this compound.

In the case of the copper-catalyzed oxidation of catechols, a proposed mechanism involves the initial coordination of the catechol substrate to the copper(II) center, followed by an intramolecular electron transfer to form a copper(I) species and a semiquinone radical. The reduced copper(I) center then reacts with molecular oxygen to regenerate the active copper(II) catalyst and produce hydrogen peroxide. The semiquinone radical can then undergo further oxidation to the final quinone product.

Kinetic studies are also instrumental in elucidating the reaction pathways. The determination of reaction orders with respect to the catalyst, substrate, and oxidant provides valuable insights into the rate-determining steps of the catalytic cycle. These investigations contribute to a deeper understanding of the structure-activity relationships that govern the catalytic performance of these biomimetic complexes.

Structure Property Relationships and Design of Analogues in Chemical Systems

Systematic Structural Modifications of 2,6-Dimethyl-4-(piperazin-1-yl)phenol

The molecular architecture of this compound presents multiple avenues for systematic structural modification to explore and optimize its chemical and physical properties. These modifications primarily target the phenol (B47542) ring, the piperazine (B1678402) moiety, and the potential for creating hybrid structures.

The properties and reactivity of the phenolic core are significantly influenced by the nature and position of its substituents. oregonstate.edu In the parent compound, the two methyl groups at the 2- and 6-positions exert both steric and electronic effects. These alkyl groups are electron-donating, which increases the electron density of the aromatic ring and influences the acidity of the phenolic hydroxyl group.

Systematic modifications could involve:

Varying Alkyl Groups: Replacing the methyl groups with other alkyl groups (e.g., ethyl, isopropyl, tert-butyl) can systematically alter the steric hindrance around the hydroxyl group. nih.gov Increased steric bulk can impact intermolecular interactions, such as hydrogen bonding, and affect the molecule's reactivity in processes like O-alkylation or electrophilic aromatic substitution.

Introducing Electron-Withdrawing/Donating Groups: Placing additional substituents on the remaining open positions of the phenol ring (positions 3 and 5) can modulate the electronic properties of the molecule. Electron-withdrawing groups (EWGs) like nitro (-NO₂) or cyano (-CN) would decrease the electron density of the ring and increase the acidity of the phenol. Conversely, electron-donating groups (EDGs) like methoxy (B1213986) (-OCH₃) would have the opposite effect. These electronic changes can fine-tune the molecule's redox potential and its interaction with other chemical species. researchgate.netrsc.org

The synthesis of such substituted phenols can be achieved with regiochemical control, allowing for the programmed placement of various functional groups to study their effects systematically. oregonstate.edu

Table 1: Predicted Effects of Substituents at the 3- and 5-Positions of the Phenol Ring

| Substituent (R) | Electronic Effect | Predicted Impact on Phenolic pKa | Predicted Impact on Ring Reactivity |

|---|---|---|---|

| -NO₂ | Strong EWG | Decrease | Deactivation |

| -Cl | Moderate EWG | Decrease | Deactivation |

| -H | Neutral | Baseline | Baseline |

| -CH₃ | Weak EDG | Increase | Activation |

The piperazine ring is a versatile scaffold for chemical modification, offering two nitrogen atoms that can be functionalized. nih.gov The secondary amine (N-4) is a key site for derivatization, which can significantly alter the compound's polarity, basicity, and conformational flexibility.

Common modifications include:

N-Alkylation and N-Arylation: The secondary amine can be alkylated or arylated through reactions like reductive amination or nucleophilic substitution. nih.gov Introducing different alkyl chains or aromatic/heteroaromatic rings at this position can systematically probe steric and electronic requirements for specific interactions.

Acylation and Sulfonylation: Reaction with acyl chlorides or sulfonyl chlorides can form amide or sulfonamide linkages, respectively. This change neutralizes the basicity of the nitrogen atom and introduces different functional groups that can participate in hydrogen bonding. researchgate.net

Replacement of the Piperazine Ring: The entire piperazine moiety can be replaced with other cyclic or acyclic diamines to study the importance of its specific conformation and rigidity. plos.orgresearchgate.net For instance, replacing the flexible piperazine with a rigid system like 2,5-diazabicyclo[2.2.1]heptane can lock the molecule into a specific conformation. plos.orgresearchgate.net Conversely, using a more flexible linker like ethylenediamine (B42938) increases the molecule's conformational freedom. plos.orgresearchgate.net These changes help to understand the spatial arrangement required for desired properties. nih.gov

Table 2: Examples of Piperazine Ring Modifications and Their Potential Consequences

| Modification Type | Example Reagent | Resulting Functional Group | Key Property Change |

|---|---|---|---|

| N-Alkylation | Alkyl halide | Tertiary amine | Increased steric bulk, maintained basicity |

| N-Acylation | Acyl chloride | Amide | Loss of basicity, H-bond acceptor |

| N-Sulfonylation | Sulfonyl chloride | Sulfonamide | Loss of basicity, introduces bulky group |

| Ring Substitution | 1,2-Dichloroethane | N,N'-Ethylene bridged | Increased rigidity |

Hybridization involves covalently linking the this compound core with other heterocyclic systems to create multifunctional molecules. The piperazine ring serves as a common and effective linker for this purpose. nih.gov

Synthetic strategies often involve a nucleophilic substitution reaction where the secondary amine of the piperazine attacks an electrophilic center on a heterocyclic ring. For example, reacting this compound with an activated chloro-substituted heterocycle (like 2-chloro-3-nitropyridine) in the presence of a base can yield a hybrid compound. nih.gov Other heterocycles such as quinazolinones, indoles, or pyrimidines can be incorporated using similar synthetic methodologies. acs.orgnih.govnih.gov

Structure-Reactivity Relationships

The relationship between the molecular structure of this compound and its chemical reactivity is governed by the interplay of electronic and steric factors inherent to its constituent parts.

The rate of chemical reactions involving this compound is highly dependent on its structure. Modifications to either the phenol or piperazine ring can significantly alter reaction kinetics.

Phenol Ring Substituents: Adding electron-withdrawing groups (EWGs) to the phenol ring will decrease its electron density, making it less susceptible to electrophilic attack but increasing the acidity of the hydroxyl group. This enhanced acidity could accelerate reactions where the phenoxide ion is the reactive species, such as in Williamson ether synthesis. Conversely, electron-donating groups (EDGs) would increase the ring's nucleophilicity, speeding up electrophilic aromatic substitution reactions.

Piperazine Ring Modifications: The nucleophilicity of the piperazine nitrogens is crucial for many reactions. The secondary amine is a potent nucleophile. N-acylation or N-sulfonylation introduces electron-withdrawing functionalities that delocalize the nitrogen's lone pair, drastically reducing its nucleophilicity and slowing down subsequent substitution reactions at that site. nih.gov The basicity of the piperazine nitrogen also influences its ability to act as a base catalyst in certain reactions.

Kinetic studies, often employing techniques like spectrophotometry, can quantify these effects by measuring reaction rates under various conditions, providing insight into the mechanistic pathways and the electronic demands of the transition state. mdpi.com

Both steric and electronic effects play a critical role in dictating the outcome of chemical transformations involving this molecule. francis-press.comgrafiati.com

Steric Effects: The two methyl groups ortho to the hydroxyl group on the phenol ring create significant steric hindrance. nih.gov This can direct incoming electrophiles away from the hydroxyl group and influence the regioselectivity of reactions on the aromatic ring. For example, in reactions involving the hydroxyl group itself, this steric bulk may necessitate more forceful reaction conditions compared to an unhindered phenol. Similarly, bulky substituents added to the N-4 position of the piperazine ring can sterically hinder its approach to a reaction center, slowing down reaction rates. rsc.org

Structure-Spectroscopic Property Correlations

The spectroscopic signature of this compound is dictated by the electronic and vibrational properties of its constituent parts: the 2,6-disubstituted phenol ring and the piperazine moiety. Structural modifications to either of these components can lead to predictable shifts in their spectroscopic readouts, offering insights into the molecule's electronic environment and conformation.

The vibrational spectrum (Infrared and Raman) of this compound can be understood by analyzing the characteristic frequencies of its functional groups. The 2,6-dimethylphenol (B121312) core and the piperazine ring each contribute distinct bands, which can be perturbed by changes in substitution or molecular environment (e.g., coordination to a metal).

The foundational vibrational modes can be inferred from the spectrum of 2,6-dimethylphenol itself. nist.govnist.gov Key vibrations include the broad O-H stretching band, aromatic C-H stretching, and C=C stretching within the phenyl ring. The piperazine ring introduces C-H stretching from its methylene (B1212753) groups and characteristic C-N stretching vibrations.

Structural variations have a clear impact on these modes:

Substitution on the Phenolic Ring: Replacing the methyl groups at the 2 and 6 positions with either electron-donating or electron-withdrawing groups would alter the electron density of the ring. This would shift the C=C stretching frequencies. Electron-withdrawing groups would likely shift these bands to higher wavenumbers.

Substitution on the Piperazine Ring: Alkylation or arylation at the distal N-4 nitrogen of the piperazine ring would introduce new C-H and potentially C=C stretching modes. More significantly, it would alter the electron-donating character of the piperazine moiety, which could subtly influence the vibrations of the attached phenol ring.

Coordination Effects: Upon coordination to a metal ion through the piperazine nitrogen or the phenolic oxygen, the vibrational modes of the involved groups are expected to shift. For instance, coordination via a piperazine nitrogen typically causes a shift in the C-N stretching bands.

A comparison of experimental vibrational frequencies with those derived from theoretical calculations, such as Density Functional Theory (DFT), can provide a more detailed assignment of normal vibrational modes, as demonstrated in studies of other complex heterocyclic systems. researchgate.net

Table 1: Predicted Characteristic Infrared (IR) Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Notes |

|---|---|---|---|

| Phenolic O-H | Stretching (broad) | 3200 - 3600 | Position and broadness are sensitive to hydrogen bonding. |

| Aromatic C-H | Stretching | 3000 - 3100 | Characteristic of the phenyl ring. |

| Aliphatic C-H (Methyl & Piperazine) | Stretching | 2850 - 3000 | Includes symmetric and asymmetric stretches from CH₃ and CH₂ groups. |

| Aromatic C=C | Ring Stretching | 1450 - 1600 | Multiple bands are expected. Sensitive to substitution on the ring. |

| Aliphatic C-N (Piperazine) | Stretching | 1020 - 1250 | Shifts upon protonation or coordination to a metal center. |

| Phenolic C-O | Stretching | 1200 - 1260 | Coupled with other ring vibrations. |

The electronic (UV-Vis) spectrum of this compound is dominated by transitions within the aromatic chromophore. The 2,6-dimethylphenol moiety exhibits characteristic absorption bands corresponding to π → π* transitions. For 2,6-dimethylphenol in alcohol, absorption maxima are observed around 271 nm and 275.5 nm. nih.gov

The introduction of the piperazine group at the 4-position significantly perturbs this electronic structure. The nitrogen atoms of the piperazine have lone pairs of electrons (n electrons) and act as a strong auxochrome (an electron-donating group). This leads to several key spectroscopic manifestations:

Bathochromic Shift: The electron-donating piperazine group engages in resonance with the phenol ring, increasing the energy of the highest occupied molecular orbital (HOMO). This reduces the HOMO-LUMO energy gap, resulting in a bathochromic (red) shift of the π → π* absorption bands to longer wavelengths compared to the parent 2,6-dimethylphenol.

Hyperchromic Effect: The increased conjugation and electron delocalization often lead to an increase in the molar absorptivity (ε), known as a hyperchromic effect.

Solvatochromism: The position of the absorption maxima may be sensitive to solvent polarity, a phenomenon known as solvatochromism, due to differential stabilization of the ground and excited states.

Coordination-Induced Shifts: When the molecule acts as a ligand, coordination to a metal ion through its nitrogen or oxygen atoms further alters the electronic energy levels. This typically leads to new, often bathochromically shifted, absorption bands. In related dinuclear copper(II) complexes of a 2,6-bis[(N-methyl-piperazine-1-yl)methyl]-4-formyl phenol ligand, UV-Vis spectroscopy was used to characterize the resulting complexes. mdpi.com

Designing analogues allows for the systematic tuning of these properties. For example, introducing an electron-withdrawing group (e.g., a nitro group) on the phenol ring would counteract the effect of the piperazine, likely causing a hypsochromic (blue) shift. Conversely, adding further electron-donating groups would enhance the bathochromic shift.

Structure-Coordination Property Relationships

The structure of this compound makes it an excellent candidate as a ligand in coordination chemistry. It possesses multiple potential donor sites: the phenolic oxygen and the two nitrogen atoms of the piperazine ring. The relationship between the ligand's structure and its coordination behavior is critical for designing metal complexes with specific geometries and properties.

The binding affinity of this compound for a given metal ion is determined by the Lewis basicity of its donor atoms and steric factors. The piperazine nitrogens and the phenolic oxygen are the primary coordination sites. biointerfaceresearch.com The affinity and selectivity of this ligand scaffold can be tuned through several structural modifications:

Modifying Ring Substituents: The two methyl groups on the phenol ring are electron-donating, which increases the electron density on the phenolic oxygen, enhancing its Lewis basicity and potential as a hard donor site. Replacing these with electron-withdrawing groups would decrease the basicity of the oxygen, thereby reducing its affinity for hard metal ions.

Substitution at the Distal Piperazine Nitrogen: The secondary amine (N-H) of the piperazine ring is a key site for modification. Replacing the hydrogen with an alkyl or aryl group can significantly alter the ligand's properties. An electron-donating alkyl group would increase the basicity of both piperazine nitrogens, likely increasing the stability of the resulting metal complexes. This principle is seen in other systems where adding auxiliary amine groups to a ligand scaffold increased the stability of a Zn(II) complex by over 40-fold. nih.gov

Steric Hindrance: The methyl groups ortho to the hydroxyl group create steric bulk around the phenolic oxygen. This can influence selectivity, favoring metal ions that can accommodate this steric demand. This steric hindrance can prevent the coordination of multiple large ligands to a single metal center.

These principles allow for the rational design of analogues with tailored affinities for specific metal ions, a key strategy in areas like catalysis and the development of metal-based sensors.

The geometry of a metal complex is a direct consequence of the ligand's structural constraints. For this compound, the conformation of the piperazine ring is a critical factor in determining the final structure of the complex. rsc.orgresearchgate.net

Piperazine Conformation: In its free state, the piperazine ring strongly prefers a thermodynamically stable chair conformation. nih.gov Upon coordination, this conformation can be retained, or it can be forced into a higher-energy boat or twist-boat conformation to satisfy the geometric requirements of the metal center. nih.gov The ability of the piperazine ring to act as a flexible hinge is crucial.

Chair Conformation: If the chair form is maintained, the lone pairs on the two nitrogen atoms can be in an equatorial-equatorial (e,e) or equatorial-axial (e,a) arrangement. This can lead to the formation of bridging ligands that link two metal centers, potentially forming dinuclear complexes or coordination polymers. rsc.orgresearchgate.net

Boat Conformation: The formation of a mononuclear chelate, where both piperazine nitrogens bind to the same metal ion, would likely require the ring to adopt a boat conformation. This places the nitrogen lone pairs in a syn orientation, allowing them to bind to a single metal center. This conformational change is an energy penalty that is overcome by the stability gained from chelation. nih.gov

Coordination Mode: The ligand can act as a monodentate, bidentate, or bridging ligand.

Monodentate: Coordination may occur through only the most basic N-1 piperazine nitrogen.

Bidentate (Chelating): Coordination could involve the phenolic oxygen and the N-1 nitrogen, forming a chelate ring. The steric bulk of the methyl groups would influence the bite angle and stability of this chelate.

Bridging: The piperazine unit can bridge two metal centers, a common motif in coordination chemistry that leads to polynuclear structures. rsc.orgresearchgate.net

The final coordination geometry (e.g., tetrahedral, square planar, octahedral) is a result of the interplay between the metal ion's preferred geometry, the ligand's denticity, and the steric demands imposed by the 2,6-dimethylphenyl group. ajol.infoscirp.org Crystal structures of related copper(II) complexes with 2,6-disubstituted phenol ligands have revealed distorted square-pyramidal geometries. mdpi.com

Table 2: Influence of Structural Features on Potential Coordination Geometries

| Structural Feature | Coordination Mode | Resulting Structure | Relevant Literature Insight |

|---|---|---|---|

| Flexible Piperazine Ring | Bridging (Chair Conformation) | Dinuclear complexes or 1D coordination polymers | Piperazine backbone in chair-e,e conformation can bridge Cu(II) ions. rsc.orgresearchgate.net |

| Flexible Piperazine Ring | Chelating (Boat Conformation) | Mononuclear complexes | Structural requirements of complex formation can overcome the preference for the chair form, forcing a boat conformation. nih.gov |

| Phenolic Oxygen + Piperazine N-1 | Bidentate Chelation | Stable 6-membered chelate ring | Common binding mode for Mannich base ligands with phenol and amine donors. ajol.info |

| Steric Bulk (2,6-dimethyl groups) | Monodentate or Bidentate | May restrict the number of ligands per metal ion; influences overall geometry. | Bulky substituents can prevent the formation of higher-order supramolecular assemblies. mdpi.com |

Applications of 2,6 Dimethyl 4 Piperazin 1 Yl Phenol in Chemical Research and Materials Science

Role as Chemical Intermediates and Building Blocks in Organic Synthesis

In organic synthesis, compounds that offer multiple reactive sites are highly valued as building blocks for constructing more complex molecular architectures. cymitquimica.com 2,6-Dimethyl-4-(piperazin-1-yl)phenol is an exemplary chemical intermediate due to its distinct functional components: the piperazine (B1678402) ring and the dimethyl-substituted phenolic structure. evitachem.com

The piperazine moiety contains two nitrogen atoms, one of which is a secondary amine, making it a potent nucleophile. This allows for a wide range of chemical transformations, such as alkylation, acylation, and arylation, to introduce diverse substituents. The synthesis of various piperazine derivatives is a significant area of research, particularly in medicinal chemistry, due to their prevalence in biologically active compounds. rsc.orgorganic-chemistry.org The other nitrogen is attached to the aromatic ring, influencing its electronic properties.

The phenolic hydroxyl group is another key reactive site. It can undergo O-alkylation or O-acylation and can participate in reactions like the Mannich reaction. The presence of two methyl groups ortho to the hydroxyl group provides steric hindrance, which can influence regioselectivity in certain reactions and also contributes to the antioxidant properties often associated with hindered phenols. This structural feature is fundamental in the synthesis of polymers like poly(2,6-dimethyl-1,4-phenylene oxide) (PPO). nih.govresearchgate.net The aromatic ring itself can undergo electrophilic substitution, although its reactivity is modulated by the existing substituents. The versatility of this compound as a building block stems from its ability to serve as a scaffold for creating a library of derivatives with tailored properties for applications in pharmaceuticals and materials science. evitachem.comgoogle.com

**7.2. Contributions to Functional Materials Design

The design of functional materials relies on the incorporation of molecular units that impart specific, desirable properties such as environmental responsiveness, optical activity, or enhanced thermal stability. The structural features of this compound make it a promising candidate for developing such materials.

Fluorescence-based chemosensors are powerful analytical tools for detecting specific ions and molecules with high sensitivity and selectivity. rsc.org The design of these sensors often involves a fluorophore (a light-emitting unit) linked to a receptor (a binding unit). The piperazine-phenol scaffold, present in this compound, is a well-established receptor motif for detecting metal ions. nih.govacs.org

The sensing mechanism frequently relies on Photoinduced Electron Transfer (PET). In the absence of a target ion, the lone pair of electrons on the piperazine nitrogen can quench the fluorescence of the attached fluorophore through PET. Upon binding of a metal ion to the piperazine ring, the electron-donating ability of the nitrogen is suppressed, which inhibits the PET process and leads to a "turn-on" fluorescence response. nih.gov

While research may not have utilized this compound directly, structurally similar naphthalimide-piperazine and dansyl-piperazine derivatives have been successfully developed as chemosensors for various metal ions, including Cu²⁺ and Hg²⁺. nih.govacs.org These sensors exhibit high sensitivity, with detection limits in the nanomolar range, demonstrating the effectiveness of the piperazine unit as a metal ion receptor. The phenolic part can further modulate the binding affinity and selectivity of the sensor.

| Chemosensor Derivative | Target Ion | Detection Limit | Binding Constant (K) | Sensing Mechanism |

|---|---|---|---|---|

| Naphthalimide-piperazine-methylpyridine (NI-1) | Cu²⁺ | 1.5 x 10⁻⁸ M | 3.6 x 10⁵ | Fluorescence Quenching |

| Naphthalimide-piperazine-methylpyridine (NI-1) | Hg²⁺ | 8.8 x 10⁻⁸ M | 3.9 x 10⁴ | Fluorescence Quenching |

| Naphthalimide-piperazine-hydroxyphenyl (NI-2) | Hg²⁺ | 4.1 x 10⁻⁷ M | 8.3 x 10³ | Fluorescence "Turn-On" (PET Inhibition) |

| Dansyl-piperazine-quinoline (DC) | Cu²⁺ | 43 nM | Not specified | Fluorescence "On-Off" |

This table presents data for chemosensors structurally related to this compound, illustrating the potential of the piperazine-phenol scaffold in metal ion detection. Data sourced from nih.govacs.org.

Poly(2,6-dimethyl-1,4-phenylene oxide) (PPO), also known as polyphenylene ether (PPE), is a high-performance engineering thermoplastic known for its excellent thermal stability, dimensional stability, and low dielectric constant. mdpi.com PPO is synthesized through the oxidative coupling polymerization of its monomer, 2,6-dimethylphenol (B121312). mdpi.comresearchgate.net

Given that this compound is a derivative of the PPO monomer, it holds significant potential for incorporation into PPO polymer architectures. It could be used in several ways:

As a comonomer: Copolymerizing 2,6-dimethylphenol with this compound would introduce piperazine functionalities directly into the PPO backbone. This would modify the polymer's properties, such as increasing its polarity, improving its adhesion to other materials, and providing sites for further chemical modification or cross-linking.

As a chain-end modifier: The compound could be used to cap the ends of PPO chains. This is a common strategy to control molecular weight and enhance the thermal stability of the resulting polymer. researchgate.net

As a building block for PPO-based thermosets: The reactive sites on the piperazine ring could be utilized to create cross-linked networks, transforming the thermoplastic PPO into a thermosetting material with enhanced mechanical and thermal properties. mdpi.com

Introducing the piperazine moiety can impart new functionalities to PPO, opening up applications in areas like membranes for gas separation, low-dielectric materials for electronics, and advanced composites. mdpi.com

**7.3. Exploration in Advanced Catalytic Systems

The search for efficient and selective catalysts is a cornerstone of modern chemistry. The structure of this compound suggests its potential use as a ligand in the design of advanced catalytic systems. Ligands are crucial components of metal-based catalysts, as they bind to the metal center and modulate its reactivity, selectivity, and stability.

The nitrogen atoms of the piperazine ring and the oxygen atom of the phenolic group in this compound are excellent donor atoms for coordinating with transition metal ions. This allows the molecule to function as a multidentate ligand. While direct catalytic applications of this specific compound are not extensively documented, structurally related phenol- and piperazine-containing ligands have been successfully employed in catalysis.

For instance, dinuclear copper(II) complexes based on a more complex derivative, 2,6-bis[(N-methylpiperazine-1-yl)methyl]-4-formyl phenol (B47542), have shown promising catalytic activity. mdpi.com These complexes act as biomimetic catalysts, mimicking the function of natural enzymes like catechol oxidase and phenoxazinone synthase. mdpi.com They have been shown to catalyze the oxidative transformation of various aminophenols and phenyldiamines, which are important reactions in the synthesis of pharmaceuticals and the degradation of dyes. mdpi.com The catalytic efficiency of these systems is highly dependent on the molecular structure of the ligand and its coordination to the copper centers. mdpi.com This suggests that catalysts designed with this compound as a ligand could also exhibit activity in a range of oxidative organic transformations.

Understanding the mechanism of a catalytic cycle is key to optimizing its performance. In many metal-catalyzed aerobic oxidation reactions, the catalyst cycles between different oxidation states. Mechanistic studies on related copper-catalyzed oxidative coupling reactions have revealed intricate pathways. nih.gov The catalyst can undergo a "self-processing" step where it reacts with the substrate and oxygen to form the true active catalyst under steady-state conditions. nih.gov